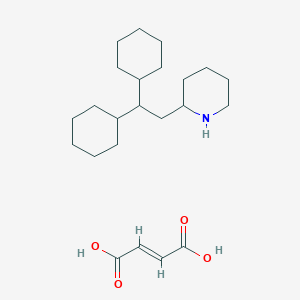
Perhexiline maleate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perhexiline maleate salt is a prophylactic antianginal agent primarily used in Australia and New Zealand. It is known for its ability to inhibit mitochondrial carnitine palmitoyltransferase-1, which shifts myocardial metabolism from fatty acid to glucose utilization, resulting in increased ATP production for the same oxygen consumption and consequently increasing myocardial efficiency .
Vorbereitungsmethoden
Perhexiline maleate salt can be synthesized through various synthetic routes. One common method involves the reaction of 2,2-dicyclohexylethylamine with piperidine under specific conditions to form the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Perhexiline maleate salt undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Perhexiline maleate salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It has been studied for its effects on cellular metabolism and mitochondrial function.
Medicine: It is primarily used to treat angina pectoris and has shown potential in treating other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Perhexiline maleate salt exerts its effects by binding to the mitochondrial enzyme carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. This binding inhibits the enzymes, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia .
Vergleich Mit ähnlichen Verbindungen
Perhexiline maleate salt is unique in its ability to inhibit both carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. Similar compounds include:
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acid to glucose utilization.
Ranolazine: Used to treat chronic angina by inhibiting the late phase of the sodium current in cardiac cells.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
This compound stands out due to its dual inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2, making it a valuable therapeutic agent for specific patient populations.
Eigenschaften
Molekularformel |
C23H39NO4 |
|---|---|
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
JDZOTSLZMQDFLG-WLHGVMLRSA-N |
Isomerische SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
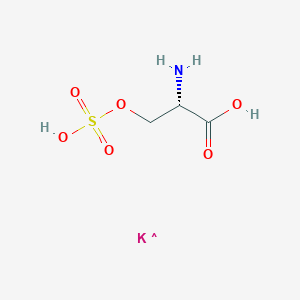
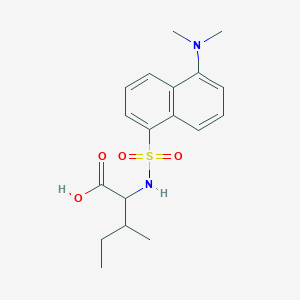
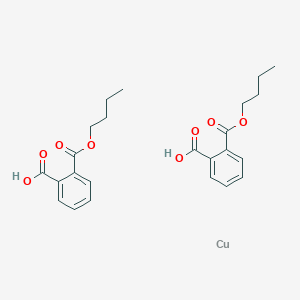
![N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/structure/B12324413.png)

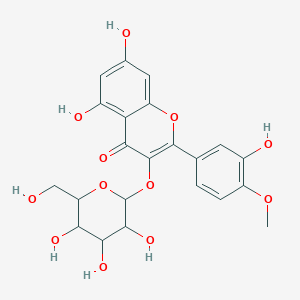
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12324432.png)
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

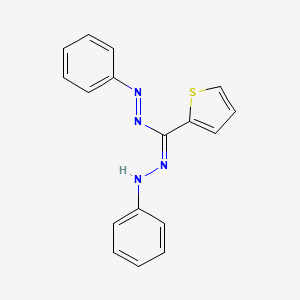
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)

